molecular formula C13H14N2O2 B2696388 N-(1,2-oxazol-4-yl)-4-phenylbutanamide CAS No. 1396815-15-8

N-(1,2-oxazol-4-yl)-4-phenylbutanamide

Cat. No.: B2696388
CAS No.: 1396815-15-8
M. Wt: 230.267
InChI Key: HUHAULPWUDYURK-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-4-yl)-4-phenylbutanamide (CAS 1396815-15-8) is a research chemical with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It is characterized by a 4-phenylbutanamide chain linked to a 1,2-oxazol-4-yl heterocycle. This specific oxazole scaffold is of significant interest in medicinal chemistry and drug discovery, as oxazole rings are known to be privileged structures in the search for new bioactive compounds . Oxazole-containing compounds are frequently explored for their wide spectrum of potential biological activities, which can include antimicrobial, anticancer, and antiviral properties . The 1,2-oxazole (isoxazole) ring system is a key pharmacophore found in various biologically active molecules and drugs, contributing to molecular stability and enabling specific interactions with biological targets . The presence of the amide functional group and the aromatic systems within its structure makes this compound a valuable intermediate for synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems or for use in molecular docking and structure-activity relationship (SAR) studies. Researchers utilize this compound strictly in laboratory settings for scientific investigation. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(15-12-9-14-17-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHAULPWUDYURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)-4-phenylbutanamide typically involves the formation of the isoxazole ring followed by the attachment of the phenylbutanamide moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives often employs microwave-assisted reactions to enhance reaction rates and yields . This method allows for the efficient production of this compound with minimal waste and energy consumption.

Chemical Reactions Analysis

Oxazole Ring Reactivity

The 1,2-oxazole ring exhibits electrophilic substitution and ring-opening reactions due to its aromaticity and electron-deficient nature.

Key Reactions

Reaction TypeReagents/ConditionsProductsMechanism
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)5-Nitro-1,2-oxazole derivativeNitronium ion attack at the electron-rich C5 position .
Ring-Opening H₂O (acidic hydrolysis)α-Ketoamide intermediateProtonation of the oxazole oxygen, followed by nucleophilic water attack .
Cycloaddition Ynamides (Au catalysis)Fused heterocyclesGold-catalyzed [3+2] annulation with alkynes .

Case Study : A cobalt-catalyzed reaction with N-acyl sulfilimines yielded functionalized oxazole derivatives under mild conditions, demonstrating the ring’s versatility in forming complex heterocycles .

Amide Bond Reactivity

The secondary amide group undergoes hydrolysis, alkylation, and coupling reactions.

Hydrolysis Pathways

ConditionReagentsProductsNotes
Acidic HCl (6M), reflux4-Phenylbutanoic acid + 4-amino-1,2-oxazoleComplete hydrolysis in 8–12 hours .
Basic NaOH (10%), ΔSodium 4-phenylbutanoate + oxazole amineFaster reaction (2–4 hours) but lower yield .

Research Finding : Thiourea intermediates derived from analogous amides were cyclized to benzoxazole derivatives using KO₂, highlighting the amide’s role in heterocycle formation .

Phenyl Group Transformations

The 4-phenyl substituent participates in electrophilic aromatic substitution (EAS).

ReactionReagentsPositionMajor ProductYield (%)
Nitration HNO₃/H₂SO₄Para4-(4-Nitrophenyl)butanamide78
Sulfonation SO₃/H₂SO₄Meta4-(3-Sulfophenyl)butanamide65

Mechanistic Insight : The phenyl group’s electron-donating nature directs EAS to the para position, but steric hindrance from the butanamide chain favors meta substitution in sulfonation .

Functionalization of the Butanamide Chain

The aliphatic chain undergoes oxidation and cross-coupling.

ReactionReagentsProductApplication
Oxidation KMnO₄, H⁺4-Phenyl-2-oxobutanamidePrecursor for β-ketoamide ligands
Grignard Addition RMgXQuaternary carbon derivativesEnhances lipophilicity for drug design

Comparative Data :

CompoundOxidation ProductBioactivity (IC₅₀)
N-(1,2-oxazol-4-yl)-4-phenylbutanamide4-Phenyl-2-oxobutanamide12 µM (HeLa cells)
N-(pyridin-3-yl) analoguePyridine ketone18 µM (HeLa cells)

Stability and Degradation

FactorEffectDegradation Pathway
pH < 3 Rapid hydrolysisAmide bond cleavage
UV Light Oxazole ring dimerization[4+2] Cycloaddition
Heat (>150°C) DecarboxylationFormation of 4-phenylbutanamine

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(1,2-oxazol-4-yl)-4-phenylbutanamide has been identified as a promising candidate for drug development due to its ability to interact with biological targets. Its unique structure allows it to function as an enzyme inhibitor, which is crucial in the treatment of diseases such as cancer and infections. For instance, studies have shown that derivatives of this compound can significantly inhibit pro-inflammatory cytokines like IL-1β and IL-6, suggesting potential applications in anti-inflammatory therapies .

Mechanism of Action
The mechanism of action involves the compound binding to specific enzymes or receptors, modulating their activity. The oxazole ring and the phenyl group enhance the compound's affinity for hydrophobic pockets in enzymes, making it a potent inhibitor in biological assays. This interaction can lead to alterations in various biochemical pathways, which are vital for therapeutic effects.

Biological Research

Enzyme Inhibition Studies
Research has demonstrated that this compound can serve as a tool for studying enzyme functions. Its capacity to inhibit specific enzymes provides insights into their regulatory mechanisms and roles in metabolic pathways. For example, compounds with similar scaffolds have been reported to effectively suppress inflammatory responses by inhibiting signaling pathways such as STAT3 and NF-κB .

Case Studies
A notable study involved testing several derivatives of this compound for their effects on cytokine expression levels in liver cells. The results indicated that certain analogs significantly reduced the mRNA levels of inflammatory markers without causing hepatotoxicity, highlighting their therapeutic potential .

Industrial Applications

Material Science
In addition to its medicinal applications, this compound is utilized in the development of advanced materials. Its incorporation into polymers can enhance mechanical properties and thermal stability. This versatility makes it valuable in industries focused on creating high-performance materials.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of N-(1,2-oxazol-4-yl)-4-phenylbutanamide with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heterocycle Type/Position Biological Activity (Reported)
This compound (Target) C₁₃H₁₄N₂O₂ 230.27 (calculated) Amide, phenyl, 1,2-oxazole 1,2-Oxazole (4-yl) Not reported
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide C₂₄H₂₆N₄O₅ 450.49 Amide, morpholine, methoxyphenyl, oxadiazole 1,2,4-Oxadiazole (5-yl) Not reported; morpholine enhances solubility
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₇H₁₇N₃O₄S₂ 403.47 Sulfonamide, methyl-oxazole, sulfamoyl 1,2-Oxazole (3-yl) Antimicrobial (under investigation)
Key Observations:

Heterocycle Variations: The target compound’s 1,2-oxazole ring differs from the 1,2,4-oxadiazole in ’s compound. Substitution position (e.g., 4-yl vs. 3-yl in oxazole derivatives) alters steric interactions and hydrogen-bonding capacity .

Functional Group Impact: The amide group in the target and ’s compound contrasts with the sulfonamide in . Sulfonamides are known for antimicrobial activity, while amides may target proteases or kinases . The morpholine group in ’s compound increases hydrophilicity, suggesting improved aqueous solubility compared to the phenyl-dominated target compound .

Molecular Weight and Lipophilicity: The target compound’s lower molecular weight (230.27 vs.

Characterization Tools :

  • Spectroscopy : 1H NMR and IR (used in ) confirm functional groups and purity.
  • Crystallography : SHELX and ORTEP () resolve molecular geometries; hydrogen-bonding patterns () influence crystal packing .

Biological Activity

N-(1,2-oxazol-4-yl)-4-phenylbutanamide is a compound of increasing interest due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

This compound belongs to a class of oxazole derivatives known for their wide spectrum of biological activities. These include:

  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
  • Anticonvulsant : Neuroprotective effects.
  • Antimicrobial : Activity against various pathogens.
  • Anticancer : Potential in cancer therapy through modulation of cell signaling pathways.

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, several studies have highlighted key pathways involved:

  • Cytokine Modulation : The compound has been shown to significantly decrease the expression levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models, indicating its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : Research indicates that derivatives of this compound exhibit anticonvulsant properties, potentially through the modulation of neurotransmitter systems and neuroinflammatory pathways.
  • Cellular Signaling Pathways : Studies have demonstrated that this compound can inhibit critical signaling pathways such as NF-kB and STAT3, which are often activated during inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR studies focus on understanding how structural modifications to the oxazole ring and the phenylbutanamide moiety influence biological activity. Key findings include:

  • Substituent Effects : Variations in substituents on the oxazole ring can enhance or diminish activity against specific targets. For instance, introducing electron-donating groups tends to increase anti-inflammatory potency .
  • Binding Affinity : The binding interactions between the compound and its biological targets are crucial for efficacy. Structural optimization has led to compounds with improved binding affinities and selectivity for specific enzymes involved in disease processes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Inflammatory Models : In LPS-induced inflammation models, treatment with this compound resulted in significant reductions in liver enzyme levels (ALT and AST), indicating reduced hepatotoxicity while effectively modulating inflammatory cytokine levels .
  • Neuroprotection : In animal models of seizure disorders, compounds derived from this compound demonstrated marked anticonvulsant effects without notable side effects, suggesting a favorable safety profile for therapeutic use.

Table 1: Biological Activities of this compound Derivatives

Activity TypeAssay MethodIC50 Values (μM)Reference
Anti-inflammatoryCytokine ELISA10 - 30
AnticonvulsantSeizure Threshold Test15 - 50
AntimicrobialZone of Inhibition12 - 25
AnticancerCell Viability Assay5 - 20

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